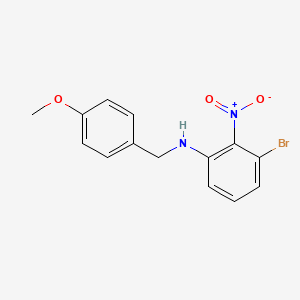

3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-13-4-2-3-12(15)14(13)17(18)19/h2-8,16H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFGHCLAKBJYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675023 | |

| Record name | 3-Bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-36-2 | |

| Record name | N-(3-Bromo-2-nitrophenyl)-4-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a key intermediate in the development of various pharmacologically active compounds and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, mechanistic insights, and data interpretation.

Introduction and Strategic Overview

This compound is a substituted diarylamine derivative. The strategic placement of the bromine atom, the nitro group, and the methoxybenzyl moiety provides a versatile scaffold for further chemical modifications, making it a valuable building block in medicinal chemistry. The synthesis of this target molecule is most effectively achieved through a direct N-alkylation of 3-bromo-2-nitroaniline with 4-methoxybenzyl halide. This approach is favored for its high efficiency and atom economy.

The core of this synthesis lies in a nucleophilic aromatic substitution reaction, a cornerstone of modern organic synthesis. The electron-withdrawing nature of the nitro group on the aniline ring decreases the nucleophilicity of the amine. However, under appropriate basic conditions, the amine can be deprotonated to form a more potent nucleophile that readily reacts with the electrophilic benzylic carbon of 4-methoxybenzyl halide.

Mechanistic Insights: The Nucleophilic Substitution Pathway

The synthesis proceeds via a classical SNAr (Nucleophilic Aromatic Substitution) type mechanism, although the substitution occurs at the benzylic position rather than directly on the aromatic ring of the aniline. The key steps are:

-

Deprotonation: A suitable base abstracts a proton from the amino group of 3-bromo-2-nitroaniline, generating a highly nucleophilic anilide anion. The choice of a non-nucleophilic base is crucial to prevent side reactions.[1]

-

Nucleophilic Attack: The anilide anion then acts as a nucleophile, attacking the electrophilic methylene carbon of the 4-methoxybenzyl halide. This step results in the formation of a new carbon-nitrogen bond.

-

Product Formation: The displacement of the halide ion yields the desired product, this compound.

The reaction is facilitated by the use of a polar aprotic solvent, which solvates the cation of the base, thereby increasing the reactivity of the anion.[2]

Experimental Protocol

This section details a reliable, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromo-2-nitroaniline | Reagent | Commercially Available | --- |

| 4-Methoxybenzyl chloride | Reagent | Commercially Available | Can be substituted with 4-methoxybenzyl bromide |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Should be finely powdered and dried before use |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use a dry, high-purity grade |

| Ethyl Acetate | HPLC Grade | Commercially Available | For extraction and chromatography |

| Hexane | HPLC Grade | Commercially Available | For chromatography |

| Deionized Water | --- | --- | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercially Available | For drying organic layers |

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-2-nitroaniline (1.0 eq., e.g., 2.17 g, 10 mmol) and anhydrous potassium carbonate (2.0 eq., e.g., 2.76 g, 20 mmol).

-

Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask.

-

Flush the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Slowly add 4-methoxybenzyl chloride (1.1 eq., e.g., 1.72 g, 11 mmol) to the reaction mixture dropwise over 5 minutes.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent. The reaction is complete when the starting aniline spot is no longer visible.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel in a hexane slurry.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate).

-

Fraction Collection: Collect the fractions containing the desired product (visualized by TLC) and combine them.

-

Final Product: Evaporate the solvent from the combined fractions to yield this compound as a solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both the aniline and benzyl rings, a singlet for the methoxy group protons, and a doublet or triplet for the methylene protons. The NH proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the methoxy carbon. The carbons attached to the nitro and bromo groups will show characteristic shifts. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₃BrN₂O₃, MW: 337.17 g/mol ) should be observed, along with a characteristic isotopic pattern for the bromine atom. |

| IR Spec. | Characteristic absorption bands for the N-H stretching, aromatic C-H stretching, C=C stretching of the aromatic rings, asymmetric and symmetric stretching of the NO₂ group, and C-O stretching of the methoxy group. |

Visualizing the Synthetic Pathway

Caption: Overall reaction scheme for the synthesis.

Safety and Handling

-

3-Bromo-2-nitroaniline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

4-Methoxybenzyl chloride: Lachrymator. Causes severe skin burns and eye damage.

-

N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Suspected of damaging fertility or the unborn child.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The described synthetic pathway provides a reliable and scalable method for the preparation of this compound. The use of readily available starting materials and straightforward reaction conditions makes this protocol suitable for both academic research and industrial applications. The detailed experimental procedure and purification strategy ensure the acquisition of a high-purity product, ready for subsequent use in complex synthetic endeavors.

References

-

Thieme Gruppe. (n.d.). Gold(III)-Catalyzed Synthesis of N,N-Aryl,Benzyl-amines in Water. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

-

Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

-

World Journal of Pharmaceutical and Medical Research. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Retrieved from [Link]

-

Taylor & Francis Online. (2006). An Improved Synthesis of N-Substituted-2-nitroanilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline chemical properties

An In-depth Technical Guide to 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (CAS 1133115-36-2)

Introduction

This compound is a substituted aromatic amine that serves as a highly functionalized and versatile intermediate in modern organic synthesis. Its structure incorporates three key features that make it valuable for researchers, particularly in the fields of medicinal chemistry and materials science: a brominated phenyl ring, a nitro group ortho to the amine, and a para-methoxybenzyl (PMB) protected secondary amine.

The strategic placement of the bromine atom allows for a range of subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. The nitro group can be readily reduced to an amine, providing a pathway to ortho-phenylenediamines, which are crucial precursors for various heterocyclic compounds. Finally, the PMB group acts as a stable and reliable protecting group for the amine, which can be selectively removed under specific oxidative or acidic conditions. This guide provides a comprehensive overview of the compound's properties, a validated synthesis protocol, its chemical reactivity, and essential safety information for laboratory use.

Physicochemical & Spectral Properties

Core Chemical Properties

The fundamental properties of this compound are summarized below, based on available data for this specific molecule and its close structural analogs.

| Property | Value | Source |

| CAS Number | 1133115-36-2 | [1] |

| Molecular Formula | C₁₄H₁₃BrN₂O₃ | [1] |

| Molecular Weight | 337.2 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | Yellow to dark red crystalline solid (inferred) | [2] |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in alcohols; insoluble in water. | |

| Storage | Store at 2-8°C, protected from light and moisture. | [2] |

Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is crucial for researchers to confirm the identity and purity of the synthesized material.

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on the bromo-nitro-phenyl ring.

-

δ ~7.2-7.3 ppm (d, 2H): Aromatic protons on the methoxybenzyl ring ortho to the CH₂ group.

-

δ ~6.8-6.9 ppm (d, 2H): Aromatic protons on the methoxybenzyl ring ortho to the methoxy group.

-

δ ~6.5-7.0 ppm (m, 1H): Remaining aromatic proton on the bromo-nitro-phenyl ring.

-

δ ~4.5 ppm (d, 2H): Benzylic methylene protons (-CH₂-).

-

δ ~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

Variable NH proton: A broad singlet, which may be shifted or exchangeable with D₂O.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

Expected signals in the aromatic region (δ 110-160 ppm), including the carbon bearing the methoxy group (~159 ppm), carbons of both aromatic rings, and carbons attached to bromine and the nitro group.

-

Benzylic carbon signal (~48 ppm).

-

Methoxy carbon signal (~55 ppm).

-

-

Mass Spectrometry (ESI+):

-

The molecular ion peak [M+H]⁺ would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 337 and 339.

-

Synthesis and Purification

The synthesis of this compound is most reliably achieved via the N-alkylation of 3-bromo-2-nitroaniline with 4-methoxybenzyl chloride.

Synthetic Rationale

This pathway is chosen for its efficiency and high functional group tolerance. 3-bromo-2-nitroaniline serves as the nucleophile.[2][3] The use of a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is critical; it deprotonates the aniline nitrogen to enhance its nucleophilicity without competing in the Sₙ2 reaction with the alkyl halide. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal for this type of reaction, as it effectively solvates the cation of the base while not interfering with the nucleophile.

Proposed Synthetic Workflow

Caption: Synthetic workflow for N-alkylation.

Detailed Experimental Protocol

Materials:

-

3-Bromo-2-nitroaniline (1.0 eq)

-

4-Methoxybenzyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1 M concentration relative to the aniline). Begin stirring and add 4-methoxybenzyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 20% ethyl acetate/hexanes mixture. The disappearance of the starting aniline spot indicates completion.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of ethyl acetate.

-

Extraction: Combine the filtrate and washes, then evaporate the solvent under reduced pressure. Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution of 5% to 30% ethyl acetate in hexanes. Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective transformations.

Key Chemical Transformations

The molecule is a versatile scaffold for building more complex structures. The primary reaction pathways include:

-

Nitro Group Reduction: The nitro group is readily reduced to a primary amine using standard conditions like SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid. This unmasks an ortho-phenylenediamine derivative, a key precursor for synthesizing benzodiazepines, quinoxalines, and other heterocyclic systems of pharmaceutical interest.

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent handle for Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions. This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds at this position, enabling the synthesis of biaryl compounds or more complex aniline derivatives.

-

PMB Deprotection: The 4-methoxybenzyl group can be cleaved under oxidative conditions (e.g., with DDQ or CAN) or with strong acid (e.g., trifluoroacetic acid), liberating the secondary amine. This strategy is useful when the amine needs to be protected during other transformations and revealed at a later stage for further functionalization.

Caption: Key reaction pathways from the title compound.

Applications in Drug Discovery and Development

Substituted nitroanilines are foundational building blocks in the synthesis of a wide range of biologically active molecules.[4][5] They are prevalent in scaffolds for kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[6] The specific substitution pattern of this compound makes it an ideal intermediate for generating libraries of compounds for high-throughput screening. By varying the group introduced via cross-coupling at the bromine position and subsequently modifying the diamine formed from nitro reduction, chemists can rapidly access diverse chemical space to explore structure-activity relationships (SAR).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its hazards can be inferred from its structural components, namely bromo- and nitro-substituted anilines. Such compounds should be handled as hazardous chemicals.

Identified Potential Hazards (based on analogs):

-

Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][7]

-

Irritation: Causes skin and serious eye irritation.[3][7][8]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3]

Recommended Laboratory Practices:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[9][10]

-

Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][11]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling, even if gloves were worn.[7][10][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9][11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential for researchers in drug discovery and materials science. Its combination of an aryl bromide for cross-coupling, a reducible nitro group for heterocycle formation, and a stable, cleavable protecting group on the amine provides a powerful and flexible platform for constructing complex target molecules. The synthetic protocols and reactivity patterns described in this guide offer a validated framework for its effective use in the laboratory. Adherence to strict safety protocols is mandatory when handling this and structurally related compounds.

References

-

Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, E65, o480. Retrieved from [Link]

- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.

-

Mac-Chem. (n.d.). Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

-

PubChem. (n.d.). 3-Bromo-2-nitroaniline. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-bromo-6-methoxy-4,5-dimethyl-2-nitroaniline. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

ResearchGate. (2024). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-nitroanisole. Retrieved from [Link]

-

YouTube. (2020). p-Nitroaniline : Organic synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-3-methyl-N-(2-nitrobenzyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-nitroaniline. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). p-Nitroaniline. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3-Bromo-2-nitroaniline | 7138-15-0 [chemicalbook.com]

- 3. 3-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 21852072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline: A Technical Guide

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a substituted nitroaniline of interest in synthetic chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies for acquiring this data and the rationale behind the spectral interpretations are also discussed, providing a self-validating framework for researchers.

Molecular Structure and Spectroscopic Overview

This compound (C₁₄H₁₃BrN₂O₃) is a molecule featuring several key functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] Understanding the influence of the bromo, nitro, and N-(4-methoxybenzyl) substituents on the aniline core is crucial for accurate spectral interpretation. The electron-withdrawing nature of the nitro and bromo groups, coupled with the electronic effects of the methoxybenzyl moiety, creates a unique electronic environment that is well-elucidated by spectroscopic techniques.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or 500 MHz spectrometer.

-

Acquire ¹³C NMR spectra on a 100 MHz or 125 MHz spectrometer.

-

Standard pulse programs are typically sufficient. For ¹³C spectra, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.

-

¹H NMR Data (Predicted)

The proton NMR spectrum will show distinct signals for the aromatic protons on both rings, the benzylic methylene protons, the amine proton, and the methoxy protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2-8.5 | Doublet | 1H | Ar-H (ortho to NO₂) | The strong deshielding effect of the adjacent nitro group will shift this proton significantly downfield. |

| ~7.2-7.4 | Multiplet | 3H | Ar-H (benzyl) | Protons on the methoxybenzyl ring will appear in the typical aromatic region. |

| ~6.8-7.0 | Multiplet | 3H | Ar-H (aniline & benzyl) | The remaining aniline ring protons and the benzyl protons ortho to the methoxy group will be in this region. |

| ~4.5 | Doublet | 2H | -CH₂- | These benzylic protons are adjacent to the nitrogen and will show coupling to the N-H proton. |

| ~3.8 | Singlet | 3H | -OCH₃ | The methoxy group protons will appear as a sharp singlet. |

| ~5.0-6.0 | Broad Singlet | 1H | -NH- | The amine proton signal is often broad and its chemical shift can vary with concentration and solvent. |

Note: Predicted chemical shifts are based on the analysis of similar substituted nitroanilines and standard substituent effects.[3]

¹³C NMR Data (Predicted)

The carbon NMR will provide information on the carbon skeleton.

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~159 | Ar-C (C-OCH₃) | The carbon attached to the oxygen of the methoxy group is significantly deshielded. |

| ~148 | Ar-C (C-NO₂) | The carbon bearing the nitro group is expected to be downfield due to the electron-withdrawing nature of NO₂. |

| ~145 | Ar-C (C-N) | The carbon attached to the aniline nitrogen. |

| ~130-135 | Ar-C | Quaternary carbon of the benzyl group and other deshielded aromatic carbons. |

| ~128-130 | Ar-CH | Aromatic carbons of the benzyl group. |

| ~114-125 | Ar-CH | Aromatic carbons of the aniline and benzyl rings. |

| ~110 | Ar-C (C-Br) | The carbon attached to bromine will be shifted downfield, though to a lesser extent than the C-NO₂. |

| ~55 | -OCH₃ | The methoxy carbon signal is characteristic in this region. |

| ~48 | -CH₂- | The benzylic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of the solid sample with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of a pure KBr pellet should be taken for reference.

-

IR Data (Predicted)

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group | Rationale |

| ~3350-3400 | N-H Stretch | Secondary Amine (-NH-) | Characteristic stretching vibration for N-H bonds in secondary amines. |

| ~3000-3100 | C-H Stretch | Aromatic | Typical region for C-H stretching in aromatic rings. |

| ~2850-2960 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) | Asymmetric and symmetric stretching of the methylene and methoxy groups. |

| ~1580-1610 | C=C Stretch | Aromatic | Skeletal vibrations of the aromatic rings. |

| ~1500-1550 | N-O Asymmetric Stretch | Nitro (-NO₂) | A strong, characteristic absorption for the asymmetric stretch of the nitro group.[4] |

| ~1330-1370 | N-O Symmetric Stretch | Nitro (-NO₂) | Another strong, characteristic absorption for the symmetric stretch of the nitro group.[4] |

| ~1240-1260 | C-O Stretch | Aryl Ether (-OCH₃) | Asymmetric C-O-C stretching of the methoxy group. |

| ~1030-1050 | C-O Stretch | Aryl Ether (-OCH₃) | Symmetric C-O-C stretching. |

| ~1000-1100 | C-N Stretch | Amine | Stretching vibration of the C-N bond. |

| ~550-650 | C-Br Stretch | Bromoalkane | Characteristic region for the C-Br stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Electron Ionization (EI) are common techniques. ESI is a soft ionization method that will likely yield the molecular ion, while EI is a higher-energy method that will produce more fragmentation.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

MS Data (Predicted)

-

Molecular Ion (M⁺): The exact mass of C₁₄H₁₃BrN₂O₃ is approximately 336.01 g/mol .[1] Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, two peaks of roughly equal intensity will be seen at m/z values corresponding to [M]⁺ and [M+2]⁺.

-

Key Fragments (Predicted under EI):

-

Loss of NO₂: A fragment corresponding to [M - 46]⁺ from the loss of the nitro group.

-

Loss of Br: A fragment corresponding to [M - 79/81]⁺.

-

Benzylic Cleavage: A prominent peak at m/z 121 corresponding to the 4-methoxybenzyl cation ([C₈H₉O]⁺).

-

Formation of a tropylium ion: The 4-methoxybenzyl cation can rearrange to a more stable methoxytropylium ion.

-

Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for a comprehensive spectroscopic characterization of this compound.

Sources

A Technical Guide to the Synthesis of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline: Strategic Selection of Starting Materials and Protocol Validation

Executive Summary: This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a substituted aniline with potential applications as a key intermediate in pharmaceutical and materials science research. A strategic two-step synthetic pathway is detailed, commencing with the regioselective bromination of 2-nitroaniline to yield the pivotal intermediate, 3-bromo-2-nitroaniline. This is followed by a nucleophilic substitution reaction involving the N-alkylation of the intermediate with 4-methoxybenzyl chloride. The rationale behind the chosen pathway, detailed experimental protocols, and methods for in-process validation are presented to ensure reproducibility and high purity of the final product.

Introduction

This compound (CAS No. 1133115-36-2) is a complex organic molecule featuring a highly substituted aniline core.[1] The strategic placement of a bromine atom, a nitro group, and a bulky N-benzyl substituent makes it a versatile building block for the synthesis of more complex molecular architectures. Intermediates like substituted nitroanilines are crucial in the production of dyes, pharmaceuticals, and agrochemicals due to the reactivity of their functional groups.[2][3] This guide offers an in-depth exploration of a reliable synthetic route to this target molecule, designed for researchers in organic synthesis and drug development. The chosen strategy emphasizes reaction control, regioselectivity, and the validation of intermediates to ensure the integrity of the final compound.

Retrosynthetic Analysis and Strategy Selection

The synthesis of a multi-substituted aromatic compound requires careful planning to control the regiochemistry of the substitutions. The target molecule, this compound, can be disconnected in several ways. The most logical and controllable approach involves the formation of the N-C bond as the final key step.

This retrosynthetic strategy identifies two primary starting materials:

-

3-Bromo-2-nitroaniline : An electrophilic aromatic substitution precursor.

-

4-Methoxybenzyl chloride (or bromide) : The alkylating agent.

This pathway is advantageous because the synthesis of the 3-bromo-2-nitroaniline intermediate is highly regioselective. The directing effects of the ortho-para directing amino group (-NH₂) and the meta-directing nitro group (-NO₂) on the aniline ring synergize to favor substitution at the 3-position during bromination. Alternative routes, such as brominating N-(4-methoxybenzyl)-2-nitroaniline, risk poor selectivity, while nitrating a bromo-aniline precursor can lead to unwanted byproducts and oxidation. Therefore, building the substitution pattern on the aniline ring first, followed by N-alkylation, presents the most robust and efficient strategy.

Synthesis of Key Intermediate: 3-Bromo-2-nitroaniline

The cornerstone of this synthesis is the preparation of 3-bromo-2-nitroaniline. This compound is a valuable organic synthesis intermediate in its own right.[3]

Principle and Rationale

The synthesis is achieved via the electrophilic aromatic substitution of 2-nitroaniline. The potent activating and ortho-, para-directing nature of the amine group (-NH₂) dominates the reaction. Simultaneously, the deactivating and meta-directing nitro group (-NO₂) directs incoming electrophiles away from the positions ortho and para to it. The confluence of these electronic effects strongly favors the bromination at the C-3 position, which is ortho to the amine and meta to the nitro group. Glacial acetic acid is an effective solvent as it can protonate the aniline slightly, moderating its reactivity and preventing over-bromination, which can be an issue with highly activated rings.[4][5]

Experimental Protocol

Materials:

-

2-Nitroaniline

-

Glacial Acetic Acid

-

Liquid Bromine

-

Sodium Hydroxide (10% aqueous solution)

-

Ethanol

-

Deionized Water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 13.8 g (0.1 mol) of 2-nitroaniline in 100 mL of glacial acetic acid. Stir until a homogenous solution is formed.

-

Cool the flask in an ice-water bath to approximately 10-15°C.

-

In the dropping funnel, prepare a solution of 5.3 mL (16.8 g, 0.105 mol) of liquid bromine in 20 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred 2-nitroaniline solution over a period of 45-60 minutes, ensuring the temperature does not exceed 20°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A yellow-orange precipitate will form.

-

Carefully neutralize the mixture by slowly adding 10% aqueous sodium hydroxide solution until the pH is approximately 7.

-

Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 3-bromo-2-nitroaniline as dark red crystals.[3]

-

Dry the product in a vacuum oven at 50°C.

Characterization and Quality Control

A self-validating protocol requires confirmation of the product's identity.

-

Expected Yield: 75-85%

-

Melting Point: 117-119°C (Literature: 118°C)[3]

-

Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the proton signal at the 3-position in the aromatic region of the ¹H NMR spectrum compared to the starting material is a key indicator of successful bromination.

Final Step: N-Alkylation to Yield this compound

The final step involves the formation of a secondary amine through the N-alkylation of 3-bromo-2-nitroaniline.

Principle and Rationale

This reaction is a nucleophilic substitution where the nitrogen atom of the aniline derivative acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride. The reaction is facilitated by a non-nucleophilic base, such as potassium carbonate (K₂CO₃), which deprotonates the aniline's amino group, increasing its nucleophilicity. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base while not interfering with the nucleophile, thus accelerating the rate of this Sₙ2-type reaction.

Experimental Protocol

Materials:

-

3-Bromo-2-nitroaniline (from Step 3)

-

4-Methoxybenzyl chloride

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a 250 mL round-bottom flask, add 10.85 g (0.05 mol) of 3-bromo-2-nitroaniline, 10.35 g (0.075 mol) of anhydrous potassium carbonate, and 100 mL of DMF.

-

Stir the suspension at room temperature and add 8.6 g (0.055 mol) of 4-methoxybenzyl chloride dropwise.

-

Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of cold deionized water. An oily or solid product should separate.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash them with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by recrystallization from ethanol or by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to obtain the pure this compound.

Characterization and Quality Control

-

Expected Yield: 70-80%

-

Appearance: Yellow to orange solid.

-

Molecular Formula: C₁₄H₁₃BrN₂O₃[1]

-

Molecular Weight: 337.17 g/mol [1]

-

Spectroscopic Analysis: The final structure must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful N-alkylation and the integrity of the entire structure. The appearance of signals corresponding to the 4-methoxybenzyl group (methoxy protons, benzylic methylene protons, and AA'BB' aromatic protons) in the ¹H NMR spectrum is a definitive indicator of success.

Workflow Summary and Data

The entire process is a sequential, two-step synthesis that requires isolation of the intermediate before proceeding to the final step.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

This guide provides a comprehensive technical overview of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a molecule of interest in medicinal chemistry and materials science. We will explore its synthesis, molecular structure, and conformational preferences, drawing upon established principles and spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's physicochemical properties.

Introduction: Significance and Rationale

Substituted nitroanilines are a class of compounds extensively studied for their diverse applications, ranging from precursors for pharmaceuticals and dyes to components in nonlinear optical materials.[1] The specific substitution pattern of this compound, featuring a bulky N-benzyl group and ortho- and meta-substituents on the aniline ring, introduces significant steric and electronic complexity. Understanding the interplay of these factors is crucial for predicting its reactivity, biological activity, and material properties. A key structural feature of 2-nitroanilines is the potential for intramolecular hydrogen bonding between the amino proton and an oxygen atom of the nitro group, which significantly influences the molecule's conformation and planarity.[2][3][4][5][6][7] This guide will delve into the synthesis of this specific molecule and elucidate its structural and conformational characteristics through a combination of spectroscopic and computational modeling insights.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved via a two-step process involving the synthesis of the starting material, 3-bromo-2-nitroaniline, followed by a reductive amination reaction.[8][9]

Synthesis of 3-Bromo-2-nitroaniline

The precursor, 3-bromo-2-nitroaniline, is a known compound that can be synthesized through various established methods.[10][11][12] A common approach involves the nitration of a suitably protected bromoaniline derivative followed by deprotection.

Reductive Amination for N-Alkylation

The final step involves the N-alkylation of 3-bromo-2-nitroaniline with 4-methoxybenzaldehyde via reductive amination. This widely used method forms a C-N bond in a one-pot reaction by first forming an imine intermediate, which is then reduced in situ to the corresponding amine.[8][9][13][14]

Experimental Protocol: Synthesis of this compound

-

Imine Formation: To a solution of 3-bromo-2-nitroaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add 4-methoxybenzaldehyde (1.1 eq).

-

Reduction: To the reaction mixture, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The use of a mild acid catalyst, like acetic acid, can facilitate imine formation.[13]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Diagram of Synthetic Workflow

Caption: Synthetic route to this compound.

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound was elucidated using standard spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The NMR spectra are expected to show characteristic signals for all the protons and carbons in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Aromatic-H (nitroaniline ring) | 7.0 - 8.0 (multiplets, 3H) | 115.0 - 150.0 |

| Aromatic-H (methoxybenzyl ring) | 6.8 - 7.3 (multiplets, 4H) | 114.0, 129.0, 130.0, 159.0 |

| -NH- | ~8.5 (broad singlet) | - |

| -CH₂- | ~4.5 (doublet) | ~48.0 |

| -OCH₃ | ~3.8 (singlet) | ~55.0 |

The downfield shift of the -NH- proton is indicative of its involvement in an intramolecular hydrogen bond with the adjacent nitro group.

FT-IR Spectroscopy

The FT-IR spectrum provides key information about the functional groups present.

Table 2: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretching (intramolecularly H-bonded) |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1600 | Aromatic C=C stretching |

| ~1520, ~1340 | Asymmetric and symmetric NO₂ stretching |

| ~1250 | C-O stretching (aryl ether) |

| ~650 | C-Br stretching |

The position of the N-H stretching vibration at a relatively low frequency is strong evidence for intramolecular hydrogen bonding.[15]

Mass Spectrometry

The mass spectrum would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Conformational Analysis

The conformation of this compound is primarily dictated by the steric and electronic interactions between its substituents.

Intramolecular Hydrogen Bonding

As observed in many 2-nitroaniline derivatives, a strong intramolecular hydrogen bond is expected between the N-H proton of the secondary amine and one of the oxygen atoms of the ortho-nitro group.[2][3][4][5][6][7] This interaction significantly restricts the rotation around the C-N (aniline) bond and promotes a more planar conformation of the nitroaniline core.

Steric Hindrance and Rotational Isomers

The presence of the bulky 4-methoxybenzyl group on the nitrogen atom and the bromine atom at the 3-position introduces considerable steric strain. This steric hindrance will influence the dihedral angles between the planes of the two aromatic rings. Computational studies on similar molecules have shown that the aniline and benzyl rings are typically not coplanar.[1][4][16]

Diagram of Conformational Logic

Caption: Factors influencing the molecular conformation.

Conclusion

This technical guide has provided a detailed overview of the synthesis, molecular structure, and conformational analysis of this compound. The synthetic strategy relies on a robust reductive amination protocol. The molecular structure is characterized by significant intramolecular hydrogen bonding, which plays a crucial role in determining the overall conformation. The interplay of steric and electronic effects leads to a relatively planar nitroaniline core with a non-coplanar orientation of the N-benzyl substituent. These structural insights are fundamental for understanding the chemical and biological properties of this molecule and for guiding its potential applications in various scientific fields.

References

-

Ellena, J., Punte, G., & Rivero, B. E. (1996). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Journal of Chemical Crystallography, 26(5), 331-336. [Link]

-

Taft, R. W., et al. (1987). Linear solvation energy relationships. 20. Intra- vs. intermolecular hydrogen bonding by some 2-nitroaniline and 2-nitrophenol derivatives. The Journal of Organic Chemistry, 52(12), 2461-2465. [Link]

-

Yang, H., Cui, X., Deng, Y., & Shi, F. (2015). Reductive amination of Aldehydes and Amines with an Efficient Catalyst Pd/NiO. Figshare. [Link]

-

Setamdideh, D., & Sepehraddin, F. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 58(1), 22-26. [Link]

-

Ellena, J., Punte, G., & Rivero, B. E. (1996). geometry of 2-methyl-5-nitroaniline. CORE. [Link]

-

Cannon, A. S., et al. (2001). Hydrogen bonding in C-methylated nitroanilines: three triclinic examples with Z′ = 2 or 4. Acta Crystallographica Section C: Crystal Structure Communications, 57(11), 1334-1338. [Link]

-

ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

-

Kubicki, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 194–198. [Link]

-

Tiekink, E. R. T., et al. (2016). Two N-(2-phenylethyl)nitroaniline Derivatives as Precursors for Slow and Sustained Nitric Oxide Release Agents. Molecules, 21(5), 582. [Link]

-

IUCr. (2025). 5-Methyl-2-nitroaniline. [Link]

-

Hamaker, C. G., & Goettler, P. E. (2025). 5-Methyl-2-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 9), 1083-1086. [Link]

-

IUCr Journals. (2025). 5-Methyl-2-nitroaniline. [Link]

- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.

-

PubChem. (n.d.). 2-Nitroaniline. [Link]

-

PubChemLite. (n.d.). 3-bromo-2-nitroaniline (C6H5BrN2O2). [Link]

-

Wikipedia. (n.d.). 2-Nitroaniline. [Link]

-

ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline.... [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. [Link]

-

ResearchGate. (n.d.). Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. [Link]

-

Sivaranjini, T., et al. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure, 1056–1057, 176–188. [Link]

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Two N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 5-Methyl-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. figshare.com [figshare.com]

- 9. redalyc.org [redalyc.org]

- 10. 3-Bromo-2-nitroaniline | 7138-15-0 [chemicalbook.com]

- 11. 2-Bromo-3-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 12. PubChemLite - 3-bromo-2-nitroaniline (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 13. thieme-connect.com [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline: A Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a molecule of interest in medicinal and materials chemistry. In the absence of extensive experimental data, this document serves as a procedural whitepaper, detailing the application of modern computational chemistry techniques to elucidate the structural, spectroscopic, and electronic properties of the title compound. We present a robust workflow based on Density Functional Theory (DFT) to predict its molecular geometry, vibrational and nuclear magnetic resonance spectra, and frontier molecular orbital characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating system for the theoretical analysis of novel organic molecules.

Introduction: The Rationale for Theoretical Study

This compound is a multifaceted organic molecule incorporating several key functional groups: a halogenated nitroaromatic ring and a methoxybenzyl amine moiety. The nitroaniline scaffold is a well-known pharmacophore and a crucial intermediate in the synthesis of dyes and pharmaceuticals.[1][2] The presence of a bromine atom and a bulky N-benzyl group is expected to significantly influence its steric and electronic properties, thereby modulating its potential biological activity and reactivity.[3]

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, cost-effective, and non-destructive means to probe the molecular universe.[4][5] By simulating molecular behavior at the atomic level, we can predict a wealth of information before embarking on potentially complex and resource-intensive synthetic and analytical endeavors. This guide outlines a systematic theoretical protocol to fully characterize this compound, providing foundational data for future experimental work.

The synthesis of related N-benzyl-nitroanilines has been reported, typically involving the reaction of a substituted nitroaniline with a benzyl halide or the reductive amination of a nitroaniline with a benzaldehyde, suggesting plausible synthetic routes for the title compound.[6][7][8]

Computational Methodology: The DFT Approach

At the heart of modern computational organic chemistry lies Density Functional Theory (DFT), a method that offers a remarkable balance of accuracy and computational efficiency.[9] For the theoretical investigation of this compound, we propose a widely validated combination of the B3LYP functional and the 6-311++G(d,p) basis set.[10][11][12]

-

Rationale for Method Selection:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic effects in organic molecules compared to pure DFT functionals.[10]

-

6-311++G(d,p) Basis Set: This is a Pople-style, split-valence basis set. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic electron distribution in molecules with heteroatoms and π-systems. The "++" indicates the inclusion of diffuse functions, which are important for describing weakly bound electrons and anions.

-

Experimental Protocol: Computational Workflow

-

Structure Drawing and Pre-optimization: The 3D structure of this compound is drawn using a molecular editor. A preliminary geometry optimization is performed using a faster, lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

-

Geometry Optimization: The structure is then fully optimized at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This serves two purposes:

-

Spectroscopic and Electronic Property Calculations: Using the optimized geometry, further calculations are performed to predict:

Caption: Workflow for the theoretical analysis of the title compound.

Predicted Molecular Geometry

The optimized molecular structure provides insights into the spatial arrangement of atoms. Key geometric parameters such as bond lengths, bond angles, and dihedral angles dictate the molecule's overall shape, steric hindrance, and potential points of interaction. Based on typical values for related structures, we can predict the key parameters for this compound.

| Parameter | Predicted Value | Rationale |

| C-NO₂ Bond Length | ~1.45 Å | Electron-withdrawing effect of the nitro group. |

| C-Br Bond Length | ~1.90 Å | Standard C-Br bond length in aromatic systems. |

| N-H Bond Length | ~1.01 Å | Typical N-H single bond length. |

| C-N (amine) Bond Length | ~1.40 Å | Partial double bond character due to resonance. |

| N-C-C-O (methoxy) Dihedral | ~180° (anti) or ~0° (syn) | Planarity to maximize conjugation. |

Theoretical Spectroscopic Analysis

Spectroscopy provides a fingerprint of a molecule. By simulating spectra computationally, we can predict the key features that would be observed experimentally, aiding in the identification and characterization of the compound.[18]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The calculated vibrational frequencies correspond to the different modes of vibration within the molecule (stretching, bending, etc.). These can be directly correlated with peaks in an experimental FT-IR spectrum.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3350 - 3450 | Secondary amine N-H stretching vibration. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the aromatic rings. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the benzyl CH₂ and methoxy CH₃ groups. |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong absorption characteristic of nitro groups.[19] |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong absorption characteristic of nitro groups.[19] |

| C-O Stretch (Methoxy) | 1230 - 1270 | Asymmetric stretching of the aryl-ether bond. |

| C-Br Stretch | 550 - 650 | C-Br stretching vibration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO method is a reliable approach for calculating the isotropic shielding tensors of nuclei, which can be converted into chemical shifts (δ) by referencing against a standard (e.g., Tetramethylsilane, TMS).[20]

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹H NMR | ||

| N-H | 5.0 - 6.0 | Broad singlet, position dependent on solvent and concentration. |

| Aromatic (Nitro Ring) | 7.0 - 8.5 | Deshielded due to the electron-withdrawing nitro group and bromine. |

| Aromatic (Methoxy Ring) | 6.8 - 7.5 | Shielded/deshielded based on position relative to the OCH₃ group. |

| CH₂ (Benzyl) | 4.4 - 4.8 | Singlet or doublet depending on coupling with N-H. |

| OCH₃ (Methoxy) | 3.8 - 4.0 | Characteristic singlet for a methoxy group. |

| ¹³C NMR | ||

| C-NO₂ | 145 - 155 | Deshielded carbon attached to the nitro group. |

| C-Br | 110 - 120 | Carbon attached to bromine. |

| Aromatic Carbons | 110 - 150 | Wide range depending on substituents. |

| CH₂ (Benzyl) | 45 - 55 | Aliphatic carbon. |

| OCH₃ (Methoxy) | 55 - 60 | Aliphatic carbon of the methoxy group. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[21] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical reactivity and kinetic stability.[22][23]

-

Small HOMO-LUMO gap: Implies a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[24]

-

Large HOMO-LUMO gap: Suggests higher stability and lower chemical reactivity.

For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, indicating that this region is the most likely site for nucleophilic attack or reduction.[24] The HOMO is typically distributed over the aniline and methoxybenzyl portions of the molecule.

| Parameter | Predicted Value | Implication |

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating potential, likely localized on the amine and methoxy-substituted ring. |

| LUMO Energy | -2.0 to -3.0 eV | Electron-accepting potential, likely localized on the nitro-substituted ring. |

| HOMO-LUMO Gap (ΔE) | ~4.0 eV | Indicates moderate reactivity and potential for charge transfer interactions. |

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[25][26] It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.[27][28]

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro group and the methoxy group.

-

Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton.

-

Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential, often associated with the carbon framework of the aromatic rings.

Caption: Interpreting a Molecular Electrostatic Potential (MEP) map.

Potential Biological Activity: A Hypothesis-Driven Approach

Nitroaromatic compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3][29] Their mechanism often involves the enzymatic reduction of the nitro group within cells, leading to the formation of reactive intermediates that can damage DNA and other biomacromolecules.[3]

Given its structure, this compound could be investigated as a potential lead compound or intermediate in drug discovery. A standard approach to test this hypothesis computationally is through molecular docking.[30][31]

Hypothetical Protocol: Molecular Docking

-

Target Selection: Identify a relevant biological target (e.g., an enzyme like nitroreductase from a pathogenic bacterium or a kinase involved in cancer).

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein (from a database like the PDB) and prepare it by removing water molecules, adding hydrogens, and assigning charges. The computationally optimized structure of the title compound is used as the ligand.

-

Docking Simulation: Use a docking program (e.g., AutoDock, GOLD) to predict the most favorable binding pose and affinity of the ligand within the active site of the protein.[30]

-

Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and the docking score (an estimate of binding affinity). A strong predicted binding affinity would warrant further investigation through experimental validation.

Caption: A workflow for assessing potential biological activity via molecular docking.

Conclusion

This technical guide has outlined a comprehensive theoretical protocol for the characterization of this compound using Density Functional Theory. The described workflows for geometry optimization, spectroscopic prediction (FT-IR and NMR), and electronic property analysis (HOMO-LUMO, MEP) provide a solid foundation for understanding the intrinsic properties of this molecule. The predicted data serves as a valuable reference for future synthetic efforts and experimental validation. Furthermore, the proposed hypothesis-driven approach using molecular docking illustrates how computational methods can guide the exploration of the potential biological applications of novel chemical entities. This in-depth theoretical guide serves as a testament to the predictive power of computational chemistry in modern scientific research.

References

-

PrepChem.com. Synthesis of N-benzyl-2-amino-4-nitroaniline. Available from: [Link]

-

PrepChem.com. Synthesis of N-Benzyl-2-nitroaniline. Available from: [Link]

-

Chemistry LibreTexts. Electrostatic Potential maps. (2023). Available from: [Link]

-

Wang, R., et al. GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. The Journal of Organic Chemistry, 85(16), 10584-10593 (2020). Available from: [Link]

-

Winkelmann, E., et al. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Arzneimittel-Forschung, 19(4), 543-558 (1969). Available from: [Link]

-

Avogadro Website. Viewing Electrostatic Potential Maps. (2022). Available from: [Link]

-

Deep Origin. Electrostatic Potential Maps - Computational Chemistry Glossary. Available from: [Link]

-

Ando, R. A., et al. Spectroscopic investigation of conjugated polymers derived from nitroanilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 319-326 (2008). Available from: [Link]

-

ResearchGate. How to interpret a map of electrostatic potential (MEP)? (2018). Available from: [Link]

-

UC Santa Barbara. Tutorial: Electrostatic Potential Maps. Available from: [Link]

-

Q-Chem Manual. 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Available from: [Link]

-

Meng, X. Y., et al. Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157 (2011). Available from: [Link]

-

YouTube. How to do NMR calculation using Gaussian 09W | GIAO method. (2023). Available from: [Link]

-

Bahçeci, Ş., et al. Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1H- and 13C-Chemical Shifts. Molecules, 13(12), 3049-3062 (2008). Available from: [Link]

-

O'Connor, M., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3599 (2022). Available from: [Link]

-

Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. Available from: [Link]

-

ETFLIN. A Beginner's Guide to Molecular Docking. Available from: [Link]

-

Nava, P., et al. Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. Molecules, 22(12), 2063 (2017). Available from: [Link]

-

ResearchGate. Calculated and experimental vibrational frequency spectra (FT-IR) of the complex. Available from: [Link]

-

Benallou, A., et al. GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248 (2015). Available from: [Link]

-

Máximo-Canadas, M., et al. Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Research Square, (2023). Available from: [Link]

-

Salentin, S., et al. Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 11(5), e1004158 (2015). Available from: [Link]

-

Machin, J., et al. o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides. Journal of the Chemical Society, Perkin Transactions 1, 394-399 (1976). Available from: [Link]

-

Reddit. N-Benzyl-3-nitroaniline. (2025). Available from: [Link]

-

Zampella, G., & De Gioia, L. Computational Organic Chemistry. In ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Available from: [Link]

-

Baran Lab. Modern Computational Organic Chemistry. Available from: [Link]

-

Tirado-Rives, J., & Jorgensen, W. L. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306 (2008). Available from: [Link]

-

Sobańska, K., & Girek, T. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3121 (2021). Available from: [Link]

-

DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available from: [Link]

-

ResearchGate. HOMO and LUMO energy levels for the PUs and nitroaromatic derivatives. Available from: [Link]

-

MDPI. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2024). Available from: [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. (2025). Available from: [Link]

-

Science.gov. theory dft b3lyp: Topics. Available from: [Link]

-

ChemRxiv. A DFT Evaluation of Molecular Reactivity of Volatile Organic Compounds in Support of Chemical Ionization Mass Spectrometry. (2022). Available from: [Link]

-

Journal of Chemical Health Risks. Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. (2019). Available from: [Link]

-

IJCRT.org. Docking and DFT analysis of organic 3-methyl salicylic acid. Available from: [Link]

-

ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. Available from: [Link]

-

ResearchGate. DFT-calculated HOMO-LUMO energy profiles. (2022). Available from: [Link]

-

ResearchGate. Computational Organic Chemistry. (2007). Available from: [Link]

-

PMC. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. (2023). Available from: [Link]

-

ResearchGate. Which is the best DFT functional/basis set combination to reproduce IR and Raman vibrational frequencies? (2014). Available from: [Link]

-

DTIC. On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. (2022). Available from: [Link]

-

YouTube. How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian? (2023). Available from: [Link]

-

ResearchGate. How can we calculate the IR spectra using DFT calculations? any formula or strategy use behind this spectra formation? (2018). Available from: [Link]

-

YouTube. Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024). Available from: [Link]

Sources

- 1. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eolss.net [eolss.net]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. reddit.com [reddit.com]

- 9. baranlab.org [baranlab.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. theory dft b3lyp: Topics by Science.gov [science.gov]

- 12. ijcrt.org [ijcrt.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

- 17. youtube.com [youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study [mdpi.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 27. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 28. researchgate.net [researchgate.net]

- 29. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 30. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. etflin.com [etflin.com]

From Dyestuffs to Pharmaceuticals: A Technical History of Substituted 2-Nitroanilines

Executive Summary: Substituted 2-nitroanilines are a cornerstone class of aromatic compounds, foundational to the development of a vast array of synthetic dyes, pigments, and modern pharmaceuticals. This technical guide traces the historical trajectory of these vital chemical intermediates, from the initial challenging synthesis of the parent molecule to the evolution of sophisticated methodologies for creating diverse, functionalized derivatives. We will explore the causal drivers behind key synthetic innovations, provide detailed experimental protocols grounded in historical context, and examine the applications that propelled this field of study from the 19th century to the present day. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the rich history and synthetic versatility of this important chemical family.

The Genesis of a Scaffold: Discovery and Early Synthesis of 2-Nitroaniline

The story of 2-nitroaniline is intrinsically linked to the birth of the synthetic chemical industry in the mid-19th century, a period dominated by the quest for vibrant, stable dyes from coal tar derivatives. Aniline (C₆H₅NH₂), isolated from coal tar, was the primary feedstock.[1] The parent compound, 2-nitroaniline, is an organic compound that is a derivative of aniline with a nitro functional group at position 2.[2]

The most intuitive route to 2-nitroaniline—the direct nitration of aniline—proved to be fraught with difficulty. The amino group (-NH₂) is strongly activating, making the aniline ring highly susceptible to reaction.[3] Furthermore, the acidic conditions of nitration (typically a mixture of nitric and sulfuric acids) protonate the amino group to form the anilinium ion. This not only deactivates the ring but also directs incoming electrophiles to the meta-position, yielding undesired isomers. Over-nitration to form dinitro and trinitro products was also a significant problem.[3]

To overcome these challenges, early chemists developed a crucial strategy: protecting the amino group . By acetylating aniline with acetic anhydride to form acetanilide, the reactivity of the amino group is tempered. The bulky acetyl group also sterically hinders the ortho positions, favoring the formation of the para-nitro isomer upon nitration. While this method primarily yields 4-nitroacetanilide, subsequent hydrolysis affords 4-nitroaniline. The 2-nitro isomer is typically obtained in much smaller quantities due to this steric effect.[1]